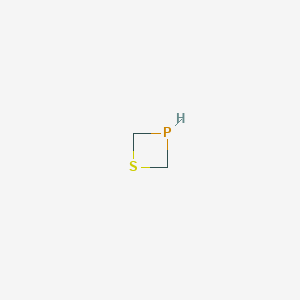

1,3-Thiaphosphetane

Description

Significance of Small Ring Heterocycles in Synthetic and Mechanistic Studies

Small ring heterocycles, typically those with three or four members, are characterized by significant ring strain. This inherent strain makes them susceptible to ring-opening reactions, a property that is highly valuable in synthetic chemistry for the construction of more complex acyclic and larger cyclic molecules. The presence of heteroatoms like phosphorus and sulfur introduces specific reactivity patterns, polarity, and coordination sites that are not present in their all-carbon analogues.

The study of these strained heterocycles provides deep insights into reaction mechanisms. For instance, intermediates like 1,2-oxaphosphetanes are famously involved in the Wittig reaction, and their sulfur analogues, thiaphosphetanes, are implicated in related transformations. researchgate.netresearchgate.net The investigation of their formation, stability, and decomposition pathways helps to elucidate fundamental chemical principles. The unique electronic and steric properties of these rings also make them intriguing ligands in catalysis, potentially influencing the selectivity and activity of metal centers. chemistryviews.org

Overview of Thiaphosphetane Isomers and Their Chemical Significance

Thiaphosphetanes are four-membered rings containing one phosphorus atom, one sulfur atom, and two carbon atoms. The constitutional isomers are defined by the relative positions of the heteroatoms. The two primary isomers are 1,2-thiaphosphetane and 1,3-thiaphosphetane.

1,2-Thiaphosphetanes : In this isomer, the phosphorus and sulfur atoms are adjacent. Research into 1,2-thiaphosphetanes, particularly those with pentavalent phosphorus (P(V)), is more extensive, often in the context of the thio-Wittig reaction. researchgate.netmdpi.com They can undergo retro-[2+2] cycloaddition reactions, breaking down into an alkene and a P=S containing species. researchgate.net The synthesis of stable P(III) 1,2-thiaphosphetane complexes was a more recent development, expanding the pool of strained P-ligands available for organometallic chemistry. chemistryviews.org These compounds are considered promising candidates for redox-cycling organocatalysis due to their small HOMO-LUMO gap. researchgate.netchemistryviews.org

This compound : This isomer features alternating carbon and heteroatoms (P-C-S-C). Specific and detailed research on the parent this compound is less common in the literature compared to its 1,2-counterpart. nih.gov However, its derivatives, such as this compound 3-oxide, have been noted. guidechem.com The structure of the this compound ring is expected to be nonplanar. epdf.pub Its significance lies in its potential as a building block and as a ligand, though its chemistry remains an area ripe for exploration.

The table below summarizes the basic properties of the parent thiaphosphetane molecule.

| Property | Value | Reference |

| Molecular Formula | C2H5PS | nih.gov |

| Molecular Weight | 92.10 g/mol | nih.gov |

| Exact Mass | 91.98495833 Da | nih.gov |

| Isomer | This compound | nih.gov |

| SMILES | C1SP1 | nih.gov |

Historical Context of Thiaphosphetane Ring Systems Research

The investigation of phosphorus-sulfur heterocycles has historical roots in the development of organophosphorus chemistry. Much of the early interest was driven by the chemistry of 1,3,2,4-dithiadiphosphetane-2,4-disulfides, most famously Lawesson's reagent. nih.gov These compounds serve as powerful thionation agents and have been used as precursors for other P-S heterocycles.

Research into the smaller four-membered thiaphosphetane rings followed. The existence of 1,2-thiaphosphetanes was often postulated as transient intermediates in reactions, analogous to the oxaphosphetanes of the Wittig reaction. acs.org Efforts to isolate and characterize these reactive species marked a significant step in understanding their chemistry. Spectroscopic studies on derivatives in the mid-to-late 20th century began to shed light on their structure, with evidence suggesting non-planar ring conformations for some this compound derivatives. epdf.pub More recent research has focused on the deliberate synthesis of stable, isolable thiaphosphetanes, including P(III) variants stabilized in the coordination sphere of transition metals, opening new avenues for their application in catalysis and materials science. researchgate.netchemistryviews.org

Structure

3D Structure

Properties

CAS No. |

24976-12-3 |

|---|---|

Molecular Formula |

C2H5PS |

Molecular Weight |

92.10 g/mol |

IUPAC Name |

1,3-thiaphosphetane |

InChI |

InChI=1S/C2H5PS/c1-3-2-4-1/h3H,1-2H2 |

InChI Key |

BZUFRDUAJRZTDW-UHFFFAOYSA-N |

Canonical SMILES |

C1PCS1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Thiaphosphetane Ring Systems

Strategies for Four-Membered Ring Synthesis

The construction of a four-membered heterocycle is a challenging endeavor due to inherent ring strain. However, several reliable strategies have been developed for analogous systems, which are theoretically applicable to the 1,3-thiaphosphetane core.

Cyclization through Carbon–Heteroatom Bond Formation

This strategy involves the intramolecular formation of either a carbon-phosphorus (C-P) or a carbon-sulfur (C-S) bond as the final ring-closing step. For related phosphorus heterocycles, methods like the intramolecular nucleophilic substitution of haloalkylphosphonic or phosphinic acid derivatives are common. researchgate.netresearchgate.net In a hypothetical synthesis of a this compound, this could involve a precursor such as a 2-mercaptoethylphosphine derivative, where the thiol group displaces a leaving group on a carbon attached to the phosphorus, or vice-versa, to form the ring.

Cyclization through Carbon–Carbon Bond Formation

Forming a C-C bond to close a ring is a powerful strategy in organic synthesis. For a this compound system, this would entail starting with a precursor already containing the P-C-S linkage and forming the final C-C bond. While this approach is less common for this specific class of heterocycles compared to C-heteroatom cyclizations, it remains a theoretical possibility, for instance, through reductive coupling of appropriately functionalized acyclic precursors.

Ring Expansion and Contraction Approaches

Ring expansion and contraction reactions offer indirect pathways to desired ring sizes. wikipedia.orguchicago.edu For instance, a larger, more easily synthesized ring could undergo a rearrangement to contract to the four-membered thiaphosphetane system. Conversely, a smaller ring, like a phosphirane or thiirane (B1199164), could potentially be expanded. researchgate.net

Common reactions that facilitate these transformations include:

Tiffeneau–Demjanov Rearrangement : Typically used for ring expansions of cyclic ketones. d-nb.info

Wolff Rearrangement : This reaction can induce ring contraction in cyclic α-diazoketones. wikipedia.org

Pinacol-type Rearrangements : These can be used for both ring expansion and contraction involving carbocation intermediates. wikipedia.org

These methods have been applied to synthesize various carbocyclic and heterocyclic systems and are considered plausible, though undemonstrated, routes for this compound synthesis. wikipedia.orguchicago.edud-nb.info

Cycloaddition Reactions in Heterocycle Synthesis

Cycloaddition reactions are among the most powerful methods for constructing cyclic systems in a single, often stereospecific, step. wikipedia.org For four-membered rings, [2+2] cycloadditions are particularly relevant. In the context of related P-S heterocycles, the reaction between a species with a P=S double bond (a phosphinidene (B88843) sulfide) and an alkene could theoretically yield a thiaphosphetane ring. researchgate.netnih.gov

Another important class is the 1,3-dipolar cycloaddition, which forms a five-membered ring but can be a starting point for subsequent transformations. wikipedia.orgrsc.orgbeilstein-journals.org While not directly forming a four-membered ring, these reactions are crucial in the synthesis of many phosphorus-containing heterocycles. rsc.org

Precursors and Reaction Conditions in Thiaphosphetane Synthesis

The choice of starting materials and the conditions under which reactions are performed are critical for successfully synthesizing strained ring systems.

Reaction of Phosphinidene Sulfides with Alkynes for Related Systems

The reaction of phosphinidene sulfides (R-P=S) with alkynes is a documented method for producing strained phosphorus-sulfur heterocycles. nih.gov This reaction proceeds via a [2+2] cycloaddition mechanism. acs.org Research has shown that the nature of the alkyne substrate significantly influences the product distribution.

Terminal Alkynes : Reaction with terminal alkynes typically yields a mixture of the four-membered P(III) heterocycle, a 1,2-thiaphosphetene, and the three-membered P(V) isomer, a phosphirene (B14757303) sulfide (B99878). nih.gov

Internal Alkynes : In contrast, using an internal alkyne as the substrate leads exclusively to the formation of the three-membered phosphirene sulfide. nih.gov

Computational studies have suggested that the four-membered 1,2-thiaphosphetene ring is often more thermodynamically stable than the corresponding three-membered isomer. nih.gov This methodology highlights a key cycloaddition pathway for forming P-S rings, although it has been characterized to produce the 1,2-thiaphosphetene isomer rather than a saturated this compound.

Table 1: Reaction of Phosphinidene Sulfide with Various Alkynes An overview of products formed from the reaction between a phosphinidene sulfide and different alkyne substrates, as described in the literature for related systems. nih.gov

| Phosphinidene Sulfide Precursor | Alkyne Type | Substrate Example | Resulting Heterocyclic Products |

| Phosphinidene sulfide (R-P=S) | Terminal | Phenylacetylene | Mixture of 1,2-thiaphosphetene and phosphirene sulfide |

| Phosphinidene sulfide (R-P=S) | Internal | Diphenylacetylene | Phosphirene sulfide only |

Formation via Phosphorus Ylides

The Wittig reaction, a cornerstone of organic synthesis, involves the reaction of a phosphorus ylide with a carbonyl compound to form an oxaphosphetane intermediate, which then decomposes to an alkene and a phosphine (B1218219) oxide. researchgate.netchemistryviews.orgresearchgate.netrsc.org The analogous "Thio-Wittig" reaction, using a thioketone, is known to proceed through a 1,2-thiaphosphetane intermediate. mdpi.com For instance, the reaction between methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) and thiobenzophenone (B74592) has been studied, with evidence pointing towards a transient 1,2-thiaphosphetane structure. mdpi.comacs.org

The formation of a This compound (a P-C-S-C ring) via a phosphorus ylide would necessitate a different reaction pathway, likely involving a [2+2] cycloaddition with a suitable C=S containing synthon that also bears a leaving group on the carbon adjacent to the sulfur. However, specific examples and methodologies for such a transformation to create the this compound ring system are not documented in the reviewed literature. The potential for a continuous transition between a betaine-type structure and a thiaphosphetane has been noted in the context of the Thio-Wittig reaction, but this pertains to the 1,2-isomer. mdpi.com

Synthesis of P(III) Thiaphosphetane Complexes

The synthesis of metal-coordinated P(III) thiaphosphetanes has been successfully achieved for the 1,2-isomer . These methods typically involve the reaction of Li/Cl phosphinidenoid complexes with thiiranes (episulfides), which act as a two-atom (C-C) insertion unit into the metal-phosphorus bond, followed by sulfur insertion. This approach has led to the isolation of P(III) 1,2-thiaphosphetane complexes of Group 6 metals. chemistryviews.orgresearchgate.netrsc.org

Despite the success in synthesizing complexes of the 1,2-isomer, there are no specific reports on the synthesis of P(III) this compound complexes . A theoretical approach would involve a template synthesis on a metal center, where a phosphorus ligand and a sulfur-containing fragment are brought together to form the P-C-S-C ring. However, experimental validation and established protocols for this specific isomer are currently lacking in the scientific literature.

Generation of Unligated P(III) Thiaphosphetanes

The generation of free, or unligated, P(III) heterocycles is often achieved by the decomplexation of their corresponding metal complexes. This strategy has been successfully employed to produce the first examples of unligated P(III) 1,2-thiaphosphetanes . researchgate.netrsc.orgresearchgate.net These strained P-ligands are of interest due to their unusual electronic properties, such as a low HOMO-LUMO gap, suggesting potential in redox-catalysis. rsc.org

Following this logic, the generation of unligated P(III) 1,3-thiaphosphetanes would presumably rely on the successful synthesis and subsequent decomplexation of their P(III) metal complexes (as discussed in section 2.2.3). As the synthesis of these precursor complexes has not been reported, the generation of the free this compound ring by this method remains a hypothetical pathway. Direct synthetic routes that avoid metal templates have also not been described for this isomer.

Targeted Synthesis of Substituted this compound Derivatives

The targeted synthesis of substituted heterocycles allows for the fine-tuning of their physical, chemical, and biological properties. A vast body of research exists on the synthesis of substituted sulfur- and phosphorus-containing heterocycles, such as thiadiazoles, thiophenes, and pyrazoles. nih.govorganic-chemistry.orgrsc.orgchemmethod.com These syntheses often rely on the cyclization of functionalized linear precursors or cycloaddition reactions.

However, the application of these strategies to the This compound core is not present in the current body of scientific literature. The targeted synthesis of derivatives with specific substitution patterns on the carbon or phosphorus atoms of the this compound ring is an unexplored area of research. The development of such synthetic routes would be the first step toward investigating the structure-property relationships within this class of compounds.

Structural and Conformational Analysis of 1,3 Thiaphosphetane

Ring Puckering Dynamics and Potential Energy Surfaces

The conformation of four-membered rings is characterized by a puckered structure, a deviation from planarity that alleviates ring strain. The dynamics of this puckering and the associated energy changes are described by the potential energy surface (PES). wikipedia.org The PES maps the energy of the molecule as a function of its geometric parameters, with energy minima corresponding to stable conformations and saddle points representing transition states between them. wikipedia.orgbris.ac.uk

Analysis of 3-Chloro-1,3-thiaphosphetane 3-Oxide and 3-Sulfide Conformers

Computational studies, specifically using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in elucidating the conformational preferences of 3-chloro-1,3-thiaphosphetane 3-oxide and its 3-sulfide derivative. researchgate.netkfupm.edu.sa For both molecules, the calculations reveal asymmetric ring puckering potential energy curves. researchgate.netkfupm.edu.sa These curves are consistent with an almost single energy minimum, which corresponds to a pseudo-axial conformation where the P-Cl bond is in an axial position. researchgate.netkfupm.edu.sa

The preference for the axial conformer over the equatorial one is a key finding. An energy difference of 447 cm⁻¹ (1.28 kcal/mol) between the equatorial and axial forms has been calculated, with the axial conformer being more stable. researchgate.net This stability is further supported by experimental data from Raman spectroscopy, which determined enthalpy differences of 400 ± 30 cm⁻¹ in the liquid phase and 413 ± 43 cm⁻¹ in the gas phase. researchgate.net

| Method | Phase | Energy Difference (Equatorial - Axial) | Reference |

|---|---|---|---|

| Computational (B3LYP/6-311+G**) | Gas | 447 cm⁻¹ (1.28 kcal/mol) | researchgate.net |

| Experimental (Raman Spectroscopy) | Liquid | 400 ± 30 cm⁻¹ | researchgate.net |

| Gas | 413 ± 43 cm⁻¹ | researchgate.net |

Computational Determination of Ring Puckering Angles

The degree of non-planarity in the 1,3-thiaphosphetane ring is quantified by the ring puckering angle. Computational studies have determined that for both 3-chloro-1,3-thiaphosphetane 3-oxide and its 3-sulfide, the puckering angle is approximately 15–20° in the more stable pseudo-axial conformation. researchgate.netkfupm.edu.sa In contrast, the less stable equatorial conformer exhibits a larger puckering angle of 28°. researchgate.net The difference in the puckering angles between the two conformers is calculated to be 4°. researchgate.net

| Conformer | Puckering Angle (°) | Reference |

|---|---|---|

| Pseudo-axial | ~15-20 | researchgate.netkfupm.edu.sa |

| Equatorial | 28 | researchgate.net |

Evaluation of Ring Puckering Barriers

The energy barrier to ring inversion, the process of converting from one puckered conformation to another, is a critical parameter in understanding the molecule's dynamic behavior. For 3-chloro-1,3-thiaphosphetane, the calculated barrier to ring inversion from the more stable equatorial to the axial conformation is 713 cm⁻¹ (2.04 kcal/mol). researchgate.net This relatively low barrier suggests that at ambient temperatures, the ring is flexible and can undergo rapid inversion.

Stereochemical Considerations in Substituted 1,3-Thiaphosphetanes

The introduction of substituents on the this compound ring leads to the possibility of stereoisomerism, including cis/trans isomerism and, in the case of chiral centers, enantiomerism. The relative orientation of these substituents (axial or equatorial) significantly influences the stability and reactivity of the molecule.

For instance, in disubstituted cyclohexanes, a well-studied system, the diaxial interactions between substituents can lead to steric strain, making conformations with bulky groups in equatorial positions more favorable. mvpsvktcollege.ac.in Similar principles apply to substituted 1,3-thiaphosphetanes, where the interplay between the puckered ring and the spatial arrangement of substituents dictates the preferred conformation. The stereochemical outcome of reactions involving these heterocycles, such as the Wittig reaction, can be influenced by the initial conformation of the ring. researchgate.netsci-hub.st The regiochemistry of reactions, like the Diels-Alder reaction, is also a critical aspect, determining which constitutional isomer is preferentially formed. masterorganicchemistry.com

Structural Parameters from Advanced Diffraction Techniques

To obtain precise and unambiguous structural information, experimental methods such as single-crystal X-ray diffraction are indispensable. fzu.czuol.dentu.edu.sg This technique provides detailed three-dimensional atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsional angles. uol.de

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis provides a definitive picture of the solid-state structure of this compound derivatives. fzu.cz The data obtained from these studies, such as the unit cell parameters and the precise location of each atom, are crucial for validating computational models and understanding intermolecular interactions in the crystalline state. brynmawr.edumdpi.com While specific single-crystal X-ray diffraction data for the parent this compound or the 3-chloro derivatives mentioned in the computational studies are not detailed in the provided search results, the importance of this technique in unequivocally determining molecular structure is well-established. fzu.czbrynmawr.edu The results from such studies would provide the ultimate benchmark for the calculated structural parameters.

Reactivity and Reaction Mechanisms of 1,3 Thiaphosphetane

Ring-Opening Reactions and Mechanistic Pathways

The inherent ring strain of the four-membered thiaphosphetane ring makes it susceptible to various ring-opening reactions. These transformations are driven by the release of this strain and can proceed through several distinct mechanistic pathways, including pericyclic reactions, nucleophilic attack, and radical processes.

Wittig-Type Ring Cleavage in Related Systems

The Wittig reaction is a cornerstone of organic synthesis, proceeding through a 1,2-oxaphosphetane intermediate which subsequently fragments to an alkene and a phosphine (B1218219) oxide. nih.gov By analogy, a similar fragmentation pathway, known as a Wittig-type ring cleavage, is a primary reaction anticipated for thiaphosphetanes. Computational studies on the related 1,2-thiaphosphetane system have extensively explored this pathway. researchgate.netacs.org The "normal" Wittig-type cleavage involves the formal [2+2] cycloreversion of the ring to yield an alkene and a compound containing a phosphorus-sulfur double bond (a P=S moiety). researchgate.netacs.orgresearchgate.net This process is driven by the formation of the thermodynamically stable P=S bond and the release of ring strain.

[2+2] Cycloreversion Pathways

Computational explorations of the potential energy surface of 1,2-thiaphosphetane derivatives have detailed two primary [2+2] cycloreversion pathways. acs.orgresearchgate.netacs.org These pathways represent the key thermal decomposition routes for the ring system.

Normal Wittig-Type Fragmentation : This is typically the most favored pathway, leading to the formation of an alkene (like ethylene) and a P-sulfide species (e.g., H-P=S). researchgate.netacs.orgnih.gov This reaction is analogous to the final step of the classic Wittig reaction.

Inverse Wittig-Type Cycloreversion : A second, generally less favorable, pathway involves the cleavage of the P-C and C-S bonds to produce a phosphaalkene (a P=C containing molecule) and a thiocarbonyl compound (a C=S containing molecule). researchgate.netacs.org

The kinetic favorability of these pathways is highly dependent on the oxidation state and substituents on the phosphorus atom. acs.orgacs.org For instance, the normal Wittig cycloreversion is the kinetically most favored thermal transformation for 1,2-thiaphosphetane P-sulfide. acs.org

| Derivative | Pathway | Products | Relative Energy (ΔG) | Activation Barrier (ΔG‡) |

|---|---|---|---|---|

| Unligated 1,2-thiaphosphetane | Normal Wittig | Ethylene (B1197577) + HPS | -3.1 | 42.7 |

| Inverse Wittig | Thioformaldehyde (B1214467) + H2C=PH | 30.0 | 60.6 | |

| 1,2-thiaphosphetane P-oxide | Normal Wittig | Ethylene + HPSO | -40.4 | 48.5 |

| Inverse Wittig | Thioformaldehyde + H2C=P(O)H | -1.2 | 47.5 | |

| 1,2-thiaphosphetane P-sulfide | Normal Wittig | Ethylene + HP(S)S | -14.7 | 40.4 |

| Inverse Wittig | Thioformaldehyde + H2C=P(S)H | 20.3 | 56.1 |

C-to-P Hydrogen Shifts and Ring Enlargement Reactions

Besides cycloreversion, other rearrangement pathways are theoretically possible, although often energetically less favorable. acs.orgnih.gov One such pathway involves the cleavage of the P-S bond followed by a sigmatropic rearrangement, such as a C-to-P hydrogen shift. researchgate.netacs.org These types of reactions are generally associated with higher activation barriers compared to the Wittig-type fragmentation.

Ring enlargement is another potential reaction channel, particularly for higher coordinate phosphorus derivatives. researchgate.netacs.orgnih.gov For example, computational studies on 1,2-thiaphosphetane P-sulfide identified a pathway for ring enlargement to a five-membered 1,3,2-dithiaphospholane. acs.orgacs.org This transformation occurs via a higher energy barrier that involves a pericyclic P-to-S alkyl group shift and is kinetically disfavored compared to the retro-[2+2] cycloaddition. acs.org

Nucleophilic Ring Opening Mechanisms (e.g., with phosphanes, thiiranes)

The polarized bonds within the 1,3-thiaphosphetane ring provide sites for nucleophilic attack. Nucleophiles can potentially attack the carbon, phosphorus, or sulfur atoms, leading to ring cleavage. A well-studied analogy is the desulfurization of thiiranes (three-membered sulfur heterocycles) by phosphines. This reaction proceeds via nucleophilic attack of the trivalent phosphorus atom on the sulfur atom of the thiirane (B1199164) ring, resulting in the formation of an alkene and a phosphine sulfide (B99878). mdpi.com

Computational studies on 1,2-thiaphosphetanes have shown that P-S bond cleavage can lead to the formation of a thiabetaine intermediate. acs.orgacs.orgnih.gov This zwitterionic species could, in principle, be formed by the attack of a nucleophilic phosphorus reagent on a ring carbon atom. acs.orgacs.org Conversely, the attack of a phosphinidene (B88843) oxide on a thiirane can also generate such an intermediate. researchgate.netacs.orgnih.gov For a wide range of P(III) reagents, the direct nucleophilic attack on the sulfur atom of a thiirane is the preferred pathway for desulfurization. researchgate.netacs.orgnih.gov This provides a strong model for predicting the outcome of reactions between this compound and various nucleophiles, where attack at sulfur or phosphorus could initiate ring opening.

Radical Ring-Opening Processes

Ring-opening can also be initiated by radical species. Radical ring-opening polymerization (RROP) is a known process for various heterocyclic monomers, offering a pathway to polymers. mdpi.com For a this compound, a radical process could be initiated by the homolytic cleavage of a bond within the ring, prompted by heat or UV irradiation, or by reaction with a radical initiator. rsc.org

A plausible mechanism would involve the abstraction of a hydrogen atom from the ring by a radical initiator, generating a thiaphosphetane-centered radical. This radical intermediate would be unstable and likely undergo rapid β-scission, cleaving one of the ring bonds to relieve strain and form a more stable, open-chain radical. The specific bond that cleaves would depend on the relative stability of the resulting radical species. While specific experimental data for this compound is lacking, radical-initiated ring-opening has been observed for other strained rings like vinylcyclopropanes and bicyclobutanes. researcher.life

Hydroboration-Induced Ring Opening of Small Rings

Hydroboration is a powerful tool for the ring opening of strained heterocycles. The reaction of thietanes (four-membered sulfur rings) and their derivatives with borane (B79455) reagents is known. nih.gov For instance, hydroboration of a thietane (B1214591) derivative with borane dimethyl sulfide complex (BH₃·SMe₂) followed by oxidative workup can lead to ring-opened products. nih.gov

The mechanism for hydroboration-induced ring opening of a this compound would likely involve the coordination of the Lewis acidic borane to one of the heteroatoms (sulfur or phosphorus). Given sulfur's role as a Lewis base, coordination to the sulfur atom is highly probable, which would activate the C-S bonds towards nucleophilic attack. A hydride from the borane complex would then attack one of the adjacent carbon atoms in an Sₙ2-type fashion, leading to C-S bond cleavage and ring opening. This methodology provides a potential route to functionalized, acyclic organophosphorus-sulfur compounds.

Rearrangement Processes

Rearrangement reactions are fundamental to understanding the stability and chemical behavior of strained ring systems like thiaphosphetanes. These processes involve the intramolecular migration of atoms or groups, leading to structural isomers.

Chalcogen transfer reactions within phosphorus heterocycles are a subject of significant interest. While specific research on this compound is limited, studies on the closely related 1,2-thiaphosphetane isomer provide valuable insights. Computational analysis has explored the potential energy surface for various reactions of 1,2-thiaphosphetanes. researchgate.netacs.org One notable process identified is a two-step P-to-S oxygen transfer in a 1,2σ⁴λ⁵-thiaphosphetane P-oxide derivative. researchgate.netacs.org This type of reaction highlights the dynamic interplay between the phosphorus and chalcogen atoms within the strained four-membered ring, a characteristic that could potentially be extrapolated to the 1,3-isomer.

The isomerization of thiaphosphetanes can lead to other heterocyclic structures or ring-opened species. A computationally explored reaction for the 1,2-thiaphosphetane isomer involves the cleavage of the phosphorus-sulfur bond, resulting in the formation of a thiabetaine. researchgate.netacs.org This ring-opening isomerization represents an interesting pathway that competes with other reactions like cycloreversions. researchgate.netacs.org The study noted that this route could also be achieved through the attack of a phosphinidene oxide on a thiirane. researchgate.netacs.org Such interconversions are crucial for understanding the complete reactivity profile of the thiaphosphetane ring system.

P-to-S Chalcogen Transfer Reactions

Sulfur Atom Transfer Reactions

The ability of phosphorus compounds to abstract sulfur atoms is a well-documented and synthetically useful process. The thermodynamic driving forces behind these reactions can be quantified to predict their feasibility.

To better understand the tendency of various phosphorus (III) compounds to act as sulfur atom acceptors, a thermodynamic S-transfer potential (TSP) scale has been developed. researchgate.netacs.org This scale was defined in the context of the desulfurization of thiiranes, a reaction where a P(III) reagent abstracts a sulfur atom to form a P(V) species and an alkene. researchgate.net The TSP scale provides a relative measure of the thiophilicity of these reagents and uses the S₈/S₇ couple as a standardized point of reference. researchgate.netacs.org

A range of P(III) reagents were evaluated to establish this scale, demonstrating that a direct sulfur attack by the phosphorus compound is the preferred pathway for the desulfurization of thiiranes. researchgate.netacs.org The relative tendency of these reagents to accept a sulfur atom is a key factor in their reactivity.

Table 1: P(III) Reagents Analyzed for the Thermodynamic S-Transfer Potential (TSP) Scale This table is generated based on data from scientific research. researchgate.netacs.org

| Reagent Class | R Group (Substituent) |

|---|---|

| HPR₂ | Me, Ph |

| PR₃ | Me, Ph, NMe₂, OMe, F, Cl |

| HP=O | (Oxophosphine) |

Computational and Theoretical Investigations of 1,3 Thiaphosphetane

Quantum Chemical Methodologies Applied to Thiaphosphetanes

Computational chemistry has become an indispensable tool for elucidating the intricate properties of heterocyclic compounds like 1,3-thiaphosphetane. researchgate.net By employing a range of quantum chemical methods, researchers can predict and analyze molecular structures, energies, and reactivity, offering insights that complement experimental findings. researchgate.netwiley.com These theoretical approaches are broadly categorized into Density Functional Theory (DFT) and ab initio methods. wikipedia.orgwikipedia.org

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. wikipedia.org It has proven to be a popular and versatile tool in computational chemistry. wikipedia.org DFT calculations have been instrumental in studying various aspects of this compound and its derivatives. researchgate.netresearchgate.net

Commonly employed functionals for such studies include:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional combines the Hartree-Fock exchange term with DFT exchange and correlation terms. uni-muenchen.de It is frequently used for geometry optimizations and vibrational frequency calculations of thiaphosphetane derivatives. For instance, the ring puckering of 3-chloro-1,3-thiaphosphetane 3-oxide and its 3-sulfide derivative was investigated using B3LYP with a 6-311+G** basis set. researchgate.netkfupm.edu.sa This level of theory has also been applied to study the HOMO-LUMO gap and other electronic properties of related heterocyclic systems. irjweb.comfrontiersin.org

M06-2X: This high-nonlocality functional is known for its good performance in calculating main-group thermochemistry, kinetics, and noncovalent interactions. Quantum chemical calculations for a vast number of organic radical species have been performed using the M06-2X/def2-TZVP level of theory to determine properties like optimized geometries, enthalpies, and Gibbs free energies. nrel.gov

DFT methods, in general, offer a favorable balance between computational cost and accuracy, making them suitable for studying the complex potential energy surfaces of molecules like this compound. wikipedia.orgnrel.gov

Ab initio—Latin for "from the beginning"—methods are based on first principles, solving the Schrödinger equation without empirical parameters. wikipedia.org These methods are generally more computationally demanding than DFT but can offer higher accuracy. montana.edu

Key ab initio methods applied to thiaphosphetane systems include:

MP2 (Møller-Plesset perturbation theory of the second order): This method improves upon the Hartree-Fock method by including electron correlation. wikipedia.orgmontana.edu It has been used alongside DFT to study the ring-puckering potential energy curves of 3-chloro-1,3-thiaphosphetane 3-oxide and its 3-sulfide derivative. researchgate.netresearchgate.net The MP2/6-311+G** level of theory, for example, provided results consistent with DFT calculations regarding the pseudo-axial configuration of these molecules. researchgate.net

CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations): Often considered the "gold standard" in quantum chemistry for its high accuracy, CCSD(T) is used for obtaining reliable energies. A computational study on 1,2-thiaphosphetane derivatives employed the CCSD(T) level of theory to investigate their energies, geometries, and ring-opening reactions. researchgate.net

These high-level methods are crucial for benchmarking and validating the results obtained from more computationally efficient methods like DFT. montana.edu

Density Functional Theory (DFT) Calculations (e.g., B3LYP, M06-2X)

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. wuxibiology.com Computational methods provide valuable tools for analyzing the distribution of electrons and the energies of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.com A small HOMO-LUMO gap suggests that a molecule can be easily excited and is generally more reactive. researchgate.net

| Molecule/System | Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|---|

| Triazine Derivative | B3LYP | 6-311++G(d,p) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Various PAHs | B3LYP | 6-311+G(d,p) | - | - | 0.64–6.59 | frontiersin.org |

| Indole Derivatives | - | - | - | - | ~7.93 - 8.53 | wuxibiology.com |

Understanding how charge is distributed within a molecule is crucial for predicting its reactivity and intermolecular interactions. Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge distribution, orbital interactions, and bonding within a molecule, providing a chemist-friendly picture of Lewis structures and resonance. uni-muenchen.dehuntresearchgroup.org.uk

NBO analysis partitions the wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds. uni-muenchen.de This allows for the quantification of atomic charges and the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-rostock.de In the context of substituted phosphinanes, NBO analysis has been used to evaluate stereoelectronic effects that influence conformational preferences. ut.ac.ir For example, the analysis of hyperconjugative interactions can reveal the stabilizing effects of orbital delocalization. ut.ac.ir

HOMO-LUMO Energy Gaps

Energetic and Conformational Studies

The four-membered ring of this compound is inherently strained, and its conformational landscape is a key area of theoretical investigation. Computational studies can determine the relative energies of different conformers and the energy barriers to their interconversion. researchgate.netlasalle.edu

For instance, studies on 3-chloro-1,3-thiaphosphetane 3-oxide and its 3-sulfide derivative using both DFT and MP2 methods have shown that the ring is puckered. researchgate.net The calculations indicated that a pseudo-axial configuration, where the P-Cl bond is in an axial position, is the most stable conformer, with a puckering angle of about 15–20°. researchgate.net Such studies often involve mapping the potential energy surface as a function of the ring-puckering coordinate to identify stable conformers and transition states. researchgate.net The relative stability of different conformers, such as axial versus equatorial substitution patterns in related heterocyclic systems, is governed by a combination of steric and stereoelectronic effects. ut.ac.irutdallas.eduspcmc.ac.in

| Molecule | Conformer | Relative Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| 1-ethyl-1,4-dimethylcyclohexane (trans) | Chair 1 | 8.4 KJ/mol (2.0 kcal/mol) | - | lasalle.edu |

| 1-ethyl-1,4-dimethylcyclohexane (trans) | Chair 2 | 15.2 KJ/mol (3.6 kcal/mol) | - | lasalle.edu |

| 5-benzyl-imidazolidin-4-one derivative | Conformer A (staggered) | Most Stable | Quantum Chemical | ethz.ch |

| 5-benzyl-imidazolidin-4-one derivative | Conformer C (eclipsed) | +1.3 kcal/mol | Quantum Chemical | ethz.ch |

Strain Energy Calculations (e.g., Isodesmic, Homodesmotic, Hyperhomodesmotic Models)

The strain energy of a cyclic molecule is the excess energy it possesses compared to a hypothetical strain-free analogue. iupac.org This energy arises from factors like bond angle distortion, torsional strain, and non-bonded interactions. iupac.org For this compound, computational models such as isodesmic, homodesmotic, and hyperhomodesmotic reactions are employed to determine its conventional strain energy. utk.edumsacad.org These methods involve hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, allowing for a more accurate cancellation of errors in theoretical calculations. iupac.org

Studies have determined the conventional strain energies for this compound to investigate the impact of incorporating third-row elements like phosphorus and sulfur into small ring systems. utk.edumsacad.org These calculations are performed using various levels of theory, including self-consistent field (SCF) theory, second-order Møller-Plesset perturbation theory (MP2), and density functional theory (DFT), often with basis sets like the 6-31G* or cc-pVDZ. utk.edumsacad.orgresearchgate.netscirp.org The use of homodesmotic and hyperhomodesmotic reactions, in particular, provides a reliable assessment of ring strain. researchgate.net

| Computational Model | Description | Application to this compound |

|---|---|---|

| Isodesmic | A reaction in which the number of bonds of each formal type is conserved. | Used to calculate the conventional strain energy of the this compound ring. utk.edumsacad.org |

| Homodesmotic | A reaction where the number of bonds of each type is conserved, and the hybridization state of the atoms and the number of C-H bonds are also maintained. iupac.org | Provides a more refined strain energy value for this compound by better balancing the chemical environments of the atoms. utk.edumsacad.org |

| Hyperhomodesmotic | An even more refined model that conserves the immediate neighborhood of the bonds. | Employed to achieve a highly accurate determination of the strain energy in this compound. utk.edumsacad.org |

Potential Energy Surface (PES) Mapping

The potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. longdom.org Mapping the PES is crucial for understanding a molecule's conformational landscape, reaction pathways, and vibrational behavior. longdom.orgumn.edu For this compound and its derivatives, PES mapping involves calculating the energy of the molecule at various geometries, particularly by systematically changing key dihedral angles. researchgate.net

These calculations, often performed using methods like DFT, help to identify stable conformers (minima on the PES) and transition states for conformational changes (saddle points on the PES). umn.eduresearchgate.net The exploration of the PES for small ring systems like thiaphosphetanes can reveal pathways for ring-cleavage, ring-opening, and ring-enlargement reactions. researchgate.net For instance, relaxed potential energy scans, where one geometric parameter is varied while others are optimized, are used to map the conformational changes. researchgate.net

Relative Conformational Stability

Four-membered rings like this compound are not planar and exist in puckered conformations to relieve some of the ring strain. The relative stability of these different conformations is a key aspect of their chemistry. Theoretical calculations are essential for determining the energy differences between these conformers. libretexts.orglibretexts.org

For substituted 1,3-thiaphosphetanes, the substituents can occupy either axial or equatorial positions on the puckered ring. The relative stability of these conformers is determined by the steric and electronic effects of the substituents. researchgate.netlibretexts.org Computational studies on related four-membered rings have shown that the equatorial position is generally favored by more electronegative or bulky groups to minimize steric interactions. researchgate.netlibretexts.org The enthalpy difference between conformers can be determined computationally and sometimes verified experimentally through techniques like Raman spectroscopy. researchgate.net Theoretical investigations into the conformational energies of similar molecules have shown that even small energy differences of a few kJ/mol can significantly influence the equilibrium population of conformers. scirp.org

Chemical Bonding Analysis

Bond Strength Descriptors (e.g., Electron Density, Wiberg Bond Index, Relaxed Force Constants)

To understand the nature of the chemical bonds within the this compound ring, various theoretical descriptors are used. These include the electron density at bond critical points, the Wiberg Bond Index (WBI), and relaxed force constants. researchgate.net

The Wiberg Bond Index provides a measure of the bond order based on the sum of the squares of the off-diagonal density matrix elements between two atoms. digitellinc.comscielo.org.mx It is a useful tool for assessing the relative strength of bonds. digitellinc.com A comparative analysis of these descriptors can reveal the degree of activation or weakening of the endocyclic bonds due to ring strain. researchgate.net For example, a lower WBI value for a particular bond compared to a strain-free reference molecule would indicate a weaker, more reactive bond.

Relaxed force constants are another descriptor of bond strength, representing the resistance of a bond to stretching. researchgate.net Lower force constants indicate weaker bonds. These descriptors, in conjunction with electron density analysis, provide a comprehensive picture of the bonding within the strained ring.

| Bond Strength Descriptor | Description | Relevance to this compound |

|---|---|---|

| Electron Density at Bond Critical Point | The magnitude of the electron density at the point of minimum density along the bond path between two atoms. Higher values suggest stronger bonds. ias.ac.in | Used to assess the strength and nature of the P-C and S-C bonds within the ring. researchgate.net |

| Wiberg Bond Index (WBI) | A measure of the bond order calculated from the molecular orbitals. digitellinc.comscielo.org.mx | Indicates the degree of covalent bonding and helps to identify weaker bonds susceptible to cleavage. researchgate.netdigitellinc.com |

| Relaxed Force Constants | The force required to cause a small displacement of the atoms in a bond from their equilibrium positions. researchgate.net | Provides a direct measure of the bond's stiffness and strength. researchgate.net |

Topological Analysis of Electron Density (AIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to define chemical concepts like atoms and bonds. ias.ac.in This approach involves a topological analysis of the electron density distribution. ias.ac.innih.gov

A key feature of this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density along the path connecting two bonded nuclei. ias.ac.in The properties of the electron density at these BCPs, such as its value (ρ(r_bcp)) and its Laplacian (∇²ρ(r_bcp)), reveal the nature of the chemical bond. uitm.edu.my For instance, a high electron density and a negative Laplacian are characteristic of a shared (covalent) interaction, while a low electron density and a positive Laplacian suggest a closed-shell (ionic or van der Waals) interaction. uitm.edu.myd-nb.info This analysis can be applied to the bonds within the this compound ring to precisely characterize their covalent and ionic nature.

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a theoretical tool used to visualize and understand chemical bonding in a chemically intuitive way. wikipedia.orgjussieu.fr It provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. taylorandfrancis.comaps.org An ELF value of 0.5 corresponds to a uniform electron gas-like system, often found in metallic bonding. taylorandfrancis.com

In the context of this compound, ELF analysis can map the regions of high electron localization corresponding to the P-C and S-C covalent bonds, as well as the lone pairs on the sulfur and phosphorus atoms. jussieu.frresearchgate.net The shape and location of these localization domains (attractors) provide a detailed picture of the electron distribution and the effects of ring strain on the bonding. jussieu.fr ELF studies are complementary to AIM analysis and offer a powerful visual representation of the chemical bonds within the molecule. uitm.edu.my

Spectroscopic Property Prediction from Computational Models

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. By employing quantum mechanical calculations, researchers can simulate infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra, offering valuable insights that complement and aid in the interpretation of experimental data. These theoretical investigations are crucial for understanding the molecule's vibrational modes and the electronic environment of its nuclei.

Vibrational Frequency Calculations (IR, Raman)

Computational methods, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are widely used to calculate the vibrational frequencies of molecules. researchgate.netresearchgate.net These calculations help in assigning the absorption bands observed in experimental IR and Raman spectra to specific molecular vibrations. researchgate.netijrpc.comuni-siegen.de The process involves optimizing the molecular geometry to find its lowest energy state and then computing the second derivatives of the energy with respect to the atomic coordinates. This results in a set of normal modes of vibration and their corresponding frequencies. uni-siegen.de

For derivatives of this compound, such as 3-chloro-1,3-thiaphosphetane 3-oxide and its 3-sulfide derivative, DFT and MP2 calculations using a 6-311+G** basis set have been performed to investigate their vibrational spectra. researchgate.net The calculated vibrational wavenumbers and potential energy distribution (PED) among the symmetry coordinates of the normal modes allow for a complete assignment of the experimental spectra. researchgate.net The simulated IR and Raman spectra based on these calculations show good agreement with the experimental ones. researchgate.net

The accuracy of these predictions can be high, with scaled theoretical vibrational frequencies often agreeing with experimental values to within approximately 5 cm⁻¹. researchgate.net The choice of the computational method and basis set is crucial for obtaining reliable results. ijrpc.com For instance, while both Hartree-Fock (HF) and DFT methods can provide consistent geometric parameters, DFT (specifically with the B3LYP functional) often yields vibrational frequencies that are much closer to experimental data. ijrpc.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) (IR) | Experimental Frequency (cm⁻¹) (Raman) |

| C-H Stretch | 2950 - 3050 | 2955, 3010 | 2960, 3015 |

| CH₂ Scissoring | 1420 - 1460 | 1435 | 1440 |

| C-S Stretch | 650 - 750 | 680 | 685 |

| P-C Stretch | 600 - 700 | 640 | 642 |

| Ring Puckering | 100 - 200 | 150 | 155 |

This is an interactive table. You can sort and filter the data.

NMR Chemical Shift Predictions

Computational models are also instrumental in predicting NMR chemical shifts (¹H and ¹³C), which are fundamental parameters obtained from NMR spectroscopy. arxiv.orgbhu.ac.in These predictions are invaluable for structural elucidation and for assigning signals in complex experimental spectra. arxiv.org Quantum mechanical calculations, particularly DFT, can predict chemical shifts with a high degree of accuracy. nih.gov

The prediction process typically involves calculating the magnetic shielding tensors for each nucleus in the molecule. The chemical shift is then determined by referencing these shielding values to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). libretexts.org The accuracy of these predictions is sensitive to the chosen computational method, basis set, and the geometry of the molecule. nih.gov

Recent advancements have seen the rise of machine learning (ML) models, often using graph neural networks (GNNs), for the rapid and accurate prediction of NMR chemical shifts. arxiv.orgnih.gov These models are trained on large datasets of calculated or experimental NMR data and can predict ¹H and ¹³C chemical shifts with mean absolute errors (MAEs) as low as 0.16 ppm for ¹H and around 1.5-2.0 ppm for ¹³C. arxiv.orgnih.gov These methods can significantly reduce the computational cost compared to traditional QM calculations. nih.gov

For this compound and its derivatives, predicting the chemical shifts of the protons and carbons in the four-membered ring is crucial for characterizing their structure and conformation. The electronegativity of the sulfur and phosphorus atoms, as well as the ring strain, will significantly influence the chemical shifts of the adjacent nuclei.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2/C4 (CH₂) | 2.5 - 3.5 | 30 - 40 |

| P3 (P-H) | 3.0 - 4.5 | - |

This is an interactive table. You can sort and filter the data.

Advanced Spectroscopic and Diffraction Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of phosphorus-containing compounds. wikipedia.org For 1,3-thiaphosphetane and its derivatives, both phosphorus-31 and proton/carbon-13 NMR provide critical data.

Phosphorus-31 NMR Spectroscopy (³¹P NMR)

Phosphorus-31 NMR is particularly informative for studying this compound due to the 100% natural abundance and spin-1/2 nucleus of ³¹P, which generally results in sharp and easily interpretable signals. wikipedia.org The chemical shift of the phosphorus nucleus is highly sensitive to its local electronic environment, including its oxidation state, coordination number, and the stereochemistry of the surrounding atoms. db-thueringen.de

The typical range for ³¹P chemical shifts is broad, spanning from approximately -250 ppm to +250 ppm. wpmucdn.com For derivatives of this compound, the specific chemical shift provides insight into the nature of the substituents on the phosphorus atom. For instance, P(III) derivatives tend to resonate at a lower magnetic field compared to P(V) derivatives. trilinkbiotech.com In the case of 3-chloro-1,3-thiaphosphetane 3-oxide and its 3-sulfide derivative, DFT and ab initio MP2 calculations have been used to support the experimental NMR data. researchgate.net A notable downfield chemical shift in the ³¹P NMR spectrum can indicate significant steric hindrance around the phosphorus atom. researchgate.net

| Compound Type | Typical ³¹P NMR Chemical Shift Range (ppm) |

| P(III) Derivatives | 50 to 200 |

| P(V) Derivatives | -30 to 70 |

| Sterically Hindered Phosphines | Can be significantly downfield |

This table provides a general overview of chemical shift ranges and is based on established principles of ³¹P NMR spectroscopy. trilinkbiotech.com

Proton and Carbon-13 NMR Spectroscopy (¹H and ¹³C NMR)

¹H and ¹³C NMR spectroscopy complement ³¹P NMR by providing detailed information about the organic framework of the this compound molecule.

In the ¹H NMR spectrum, the protons on the carbon atoms of the ring exhibit characteristic chemical shifts and coupling constants. The signals for the methylene (B1212753) protons are influenced by the electronegativity of the adjacent sulfur and phosphorus atoms. msu.edu For instance, in a derivative of this compound, the methylene groups bonded to the platinum atom in a complex showed signals described as a doublet of doublets and a triplet of doublets, indicating complex spin-spin coupling. researchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the ring carbons are influenced by the neighboring heteroatoms. oregonstate.edu Quaternary carbons generally show weaker signals. oregonstate.edu The typical chemical shift for carbons in an alkane-like environment is in the range of 10-50 ppm. oregonstate.edu In substituted derivatives, the electronegativity of the substituents can cause significant shifts in the signals of adjacent carbons. researchgate.net

| Nucleus | Typical Chemical Shift Range (ppm) for Ring Atoms | Influencing Factors |

| ¹H | Varies with substitution, generally in the aliphatic region | Electronegativity of adjacent S and P atoms, spin-spin coupling |

| ¹³C | 10 - 50 (for unsubstituted ring carbons) | Electronegativity of S and P, nature of substituents |

This table summarizes typical chemical shift regions for the this compound ring based on general NMR principles. msu.eduoregonstate.edu

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. newport.com The resulting spectrum is a fingerprint of the molecule's functional groups. libretexts.org For this compound derivatives, characteristic absorption bands can be assigned to specific bond stretching and bending vibrations.

In a study of 3-chloro-1,3-thiaphosphetane 3-oxide and its 3-sulfide, the experimental infrared spectra were simulated and compared with calculated spectra to provide a complete vibrational assignment. researchgate.net The C-S stretching vibration is typically observed in the 600-700 cm⁻¹ region, though it can be influenced by coupling effects. researchgate.net The region from 700 to 1200 cm⁻¹ is known as the fingerprint region and contains a high density of bands, including C-C and C-S single bond stretches. libretexts.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H Stretch (sp³ hybridized) | 2850 - 3000 |

| C-S Stretch | 600 - 700 |

| Fingerprint Region (various bends and stretches) | 700 - 1200 |

This table is based on general characteristic infrared absorption frequencies. libretexts.orgresearchgate.net

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light from a molecule. edinst.com It is particularly useful for studying symmetric vibrations and bonds that are weakly active in the IR spectrum.

For this compound derivatives, Raman spectroscopy has been used in conjunction with FT-IR to obtain a more complete vibrational picture. researchgate.net For example, in the study of 3-chloro-1,3-thiaphosphetane 3-oxide and its 3-sulfide, the Raman spectra were recorded and analyzed. researchgate.netkfupm.edu.sa The S-S bond stretching in molecules containing disulfide bridges typically appears in the 500-550 cm⁻¹ range. While this compound does not have an S-S bond, the C-S and P-S bonds will have characteristic Raman signals.

| Vibrational Mode | Typical Raman Shift Range (cm⁻¹) |

| C-S Stretch | Varies, often coupled |

| P-S Stretch | Varies depending on the environment |

| S-S Stretch (for comparison) | 500 - 550 |

This table provides general Raman shift regions for relevant bond types.

Electron Diffraction Studies for Gas-Phase Structures

Gas-phase electron diffraction (GED) is a powerful method for determining the precise molecular geometry of volatile compounds in the gas phase, free from intermolecular interactions present in the solid or liquid state. wikipedia.org This technique involves directing a beam of electrons at a gaseous sample and analyzing the resulting diffraction pattern to determine internuclear distances and bond angles. wikipedia.org

While a specific GED study for the parent this compound is not detailed in the provided search results, the technique has been applied to related four-membered ring systems like 1,3-dithietane (B8821032) and its oxides. researchgate.net Such studies reveal important structural parameters, including ring puckering. For example, in derivatives of 3-chloro-1,3-thiaphosphetane, theoretical calculations suggest a pseudo-axial configuration with a puckering angle of about 15–20°. researchgate.net GED would be the definitive experimental technique to confirm such a gas-phase structure. The method is capable of providing structural data with high precision, often with uncertainties in bond lengths on the order of ±0.002 Å. researchgate.net

| Structural Parameter | Method of Determination | Significance |

| Bond Lengths (e.g., C-S, P-C) | Gas-Phase Electron Diffraction | Provides precise internuclear distances in an unperturbed state. |

| Bond Angles (e.g., C-S-C, C-P-C) | Gas-Phase Electron Diffraction | Defines the geometry and ring strain. |

| Ring Puckering Angle | Gas-Phase Electron Diffraction | Determines the conformation (planar vs. puckered) of the ring. |

This table outlines the type of structural information obtainable from GED studies. wikipedia.orgresearchgate.net

Mass Spectrometry (MS)

Currently, detailed research findings and specific data tables from the mass spectrometric analysis of the parent compound, this compound, are not available in the public domain. Electron Ionization Mass Spectrometry (EI-MS) is a standard method for the structural elucidation of organic compounds, providing valuable information through the analysis of molecular ion and fragmentation patterns. However, without experimental data, a specific discussion on the fragmentation pathways of this compound cannot be provided.

In principle, the mass spectrum of this compound would be expected to show a molecular ion peak (M⁺•) corresponding to its molecular weight. The fragmentation of the strained four-membered ring would likely be a prominent feature. General principles of mass spectrometry suggest that the initial ionization event would involve the removal of an electron from one of the lone pairs on the sulfur or phosphorus atoms. researchgate.net

Subsequent fragmentation could proceed through various pathways, including, but not limited to:

Cycloreversion: A retro [2+2] cycloaddition reaction could lead to the cleavage of the ring, potentially forming fragments such as thioformaldehyde (B1214467) (CH₂S) and a phosphinidene-containing species.

Loss of small neutral molecules: Fragmentation could also involve the elimination of small, stable neutral molecules like H₂S, PH₃, or ethylene (B1197577) (C₂H₄), leading to the formation of various radical cations and even-electron ions. researchgate.net

Ring-opening followed by rearrangement: The molecular ion might undergo ring-opening to form a more stable acyclic radical cation, which would then fragment further.

For substituted this compound derivatives, the fragmentation patterns would be influenced by the nature and position of the substituents. For instance, in derivatives of other heterocyclic systems, substituents are often lost as radicals or neutral molecules, and their presence can direct the fragmentation of the heterocyclic ring itself. aip.org

A comprehensive understanding of the mass spectrometric behavior of this compound and its derivatives awaits dedicated experimental studies. Such research would be invaluable for the characterization of this class of heterocycles and for distinguishing between potential isomers.

Coordination Chemistry of Thiaphosphetane Ligands

Ligand Exchange Reactions

Consistent with the lack of data on its initial complexation, there is no information available regarding ligand exchange reactions involving 1,3-thiaphosphetane. The study of ligand exchange is predicated on the existence of stable, well-characterized coordination complexes from which a ligand can be displaced or which can displace other ligands. researchgate.netutk.edu Without reports on the synthesis of such primary complexes of this compound, the investigation into their subsequent substitution reactions has not been undertaken or documented.

Influence of Coordination on Ring Stability and Reactivity

The influence of coordination on the stability and reactivity of the this compound ring is another area that remains unexplored. Computational studies have determined the conventional strain energies for the free this compound molecule, providing a baseline for its inherent stability. However, how the coordination of the phosphorus atom to a metal center would alter the ring strain, bond lengths, and bond angles of the four-membered ring has not been reported.

Coordination to a metal typically influences the electronic properties and, consequently, the reactivity of a ligand. For other cyclic phosphine (B1218219) ligands, coordination is known to affect their susceptibility to nucleophilic or electrophilic attack and can alter the stability of the ring system. For this compound, one could hypothesize that coordination would increase the positive charge on the phosphorus atom, potentially making the ring more susceptible to nucleophilic attack. Conversely, the steric bulk of the metal fragment could offer kinetic stabilization. These possibilities, however, are purely conjectural in the absence of supporting research.

Role of Thiaphosphetane Ring Systems in Broader Chemical Contexts

Thiaphosphetanes as Building Blocks for Other Heterocycles

The reactivity of the 1,3-thiaphosphetane ring system enables its use as a synthetic precursor for constructing more complex heterocyclic architectures. This utility stems from the ability of the ring to undergo expansion or rearrangement reactions, providing pathways to larger and more diverse phosphorus-containing heterocycles.

Computational studies have explored the potential energy surfaces for ring-enlargement reactions of related 1,2-thiaphosphetanes. These studies indicate that while [2+2] cycloreversion is often the most favored pathway, ring expansion to larger heterocycles is also a possible, albeit less favored, reaction channel. For instance, in certain high-coordinate derivatives, a ring enlargement to a 1,3,2-dithiaphospholane has been computationally predicted. researchgate.net This suggests that with appropriate substitution and reaction conditions, 1,3-thiaphosphetanes could potentially undergo similar ring expansion reactions.

The general principle of ring expansion in small phosphorus heterocycles is a known synthetic strategy. For example, acid-mediated ring-expansion of cyclic phosphanes with nitriles has been demonstrated as a method to access larger phosphorus-containing rings. uvic.ca While specific examples for 1,3-thiaphosphetanes are not extensively documented, the underlying chemical principles suggest their potential as substrates for such transformations. The reaction of 1,2-oxaphosphetane complexes with benzonitrile, for instance, leads to the selective formation of a 1,3,4-oxazaphosphacyclohex-2-ene ligand, demonstrating the feasibility of ring expansion in related four-membered phosphorus heterocycles. researchgate.net

Table 1: Examples of Ring Expansion in Phosphorus Heterocycles

| Starting Heterocycle | Reagent | Product Heterocycle |

| 1,2-Oxaphosphetane complex | Benzonitrile | 1,3,4-Oxazaphosphacyclohex-2-ene complex researchgate.net |

| Cyclic phosphane (e.g., (tBuP)₃) | Nitriles | Larger P-containing rings uvic.ca |

| 3-Imino-azaphosphiridine complex | Carbon monoxide | 1,3-Azaphosphetidinone complex researchgate.net |

While direct conversion of 1,3-thiaphosphetanes to diphosphirenium cations is not a commonly cited pathway, the chemistry of related small phosphorus rings provides a basis for understanding how such transformations could be envisioned. The synthesis of strained phosphorus heterocycles often involves cycloaddition reactions. For instance, phosphirene (B14757303) sulfides, which are three-membered P,S-heterocycles, can be formed from the reaction of a phosphinidene (B88843) sulfide (B99878) with an alkyne. researchgate.net This highlights the accessibility of small, strained phosphorus rings through various synthetic routes.

The synthesis of diverse phosphorus heterocycles often relies on building blocks that can provide the necessary phosphorus-carbon or phosphorus-heteroatom bonds. Although not a direct precursor to diphosphirenium rings, the reactivity of the P-C and P-S bonds in 1,3-thiaphosphetanes could potentially be harnessed in reactions designed to construct other P-heterocycles.

Ring Expansion to Larger Phosphorus-Containing Rings

Potential in Catalysis

The unique electronic properties of the thiaphosphetane ring system have led to its exploration in the field of catalysis, particularly in redox-cycling processes.

Computational studies on unligated P(III) 1,2-thiaphosphetanes have revealed an unusually low HOMO-LUMO gap. researchgate.net This electronic feature makes them excellent candidates for redox-cycling organocatalysts. researchgate.netchemistryviews.org In redox catalysis, the catalyst shuttles between different oxidation states to facilitate a chemical transformation. nih.govd-nb.info For phosphorus-based catalysts, this typically involves cycling between P(III) and P(V) oxidation states. nih.govmit.edu

The proposed catalytic cycle would involve the P(III) center of the thiaphosphetane acting as a nucleophile or an oxidant, being converted to a P(V) intermediate, and then being regenerated in a subsequent step. The low energy barrier for this redox transition in thiaphosphetanes is a key attribute for potential catalytic activity. Phosphetane (B12648431) oxides have been successfully employed as catalysts for the reduction of activated alkenes, operating through a P(III)/P(V) redox cycle. nih.govd-nb.info This demonstrates the viability of the phosphetane framework in redox catalysis.

Table 2: Features of Thiaphosphetanes Relevant to Catalysis

| Feature | Implication for Catalysis |

| Low HOMO-LUMO gap | Potential for facile P(III)/P(V) redox cycling researchgate.netchemistryviews.org |

| Strained four-membered ring | Enhanced reactivity compared to acyclic phosphines |

| P(III) center | Can act as a nucleophile to initiate catalytic cycles nih.govd-nb.info |

Mechanistic Insights for Related Ring Systems (e.g., Oxaphosphetanes, Azaphosphetidines)

The study of 1,3-thiaphosphetanes provides valuable mechanistic insights that can be extrapolated to other four-membered phosphorus heterocycles, such as oxaphosphetanes and azaphosphetidines. These related ring systems are key intermediates in important organic reactions.

P(V) 1,2-oxaphosphetanes are well-known intermediates in the Wittig reaction, a cornerstone of organic synthesis for olefination. researchgate.netacs.org Theoretical studies on the decomposition of 1,2-thiaphosphetanes, particularly the [2+2] cycloreversion to an alkene and a P=S containing species, provide a direct analogy to the final step of the Wittig reaction where the oxaphosphetane fragments to an alkene and a phosphine (B1218219) oxide. researchgate.net Understanding the factors that influence the stability and fragmentation pathways of thiaphosphetanes can therefore illuminate the mechanistic details of the Wittig reaction.

Similarly, the chemistry of azaphosphiridines and their ring expansion to 1,2-azaphosphetane complexes offers parallels. researchgate.net The reactivity of these strained P,N-heterocycles towards ring expansion and exchange reactions is a key characteristic. researchgate.net By studying the analogous reactions in the thiaphosphetane system, a more comprehensive understanding of the factors governing the reactivity of small, strained phosphorus heterocycles can be developed. Computational explorations of the potential energy surfaces of 1,2-thiaphosphetanes concerning various ring-cleavage, ring-opening, and ring-enlargement reactions offer a theoretical framework that can be applied to understand the behavior of their oxygen and nitrogen analogues. researchgate.net

Future Directions in 1,3 Thiaphosphetane Research

Development of Novel Synthetic Routes

The synthesis of 1,3-thiaphosphetanes remains a significant challenge, with few general methods available. Future research will undoubtedly focus on creating new, efficient, and versatile synthetic pathways to access this heterocyclic core and its derivatives.

Promising strategies may be adapted from the synthesis of related P,S-heterocycles. For instance, the cycloaddition reactions of dithiadiphosphetane disulfides with various unsaturated compounds have proven effective for creating other phosphorus-sulfur rings and could be tailored for 1,3-thiaphosphetane synthesis. psu.edu Another avenue involves the ring-closing metathesis (RCM) of acyclic precursors containing both phosphorus and sulfur, a powerful technique for heterocycle formation. acs.org

Future work could explore intramolecular cyclization strategies starting from functionalized 1,3-dithietanes or by developing novel multicomponent reactions that assemble the ring system in a single step. researchgate.net The development of "green" synthetic routes, utilizing non-toxic starting materials like red phosphorus and elemental sulfur, presents another important research direction, aiming to create more sustainable methods for producing these organophosphorus compounds. nih.gov

Table 1: Potential Synthetic Strategies for 1,3-Thiaphosphetanes

| Synthetic Approach | Potential Precursors | Key Transformation |

| Cycloaddition Reactions | Phosphinidene (B88843) sulfides and thioaldehydes | [2+2] Cycloaddition |

| Ring-Closing Metathesis | Di-alkenyl phosphine (B1218219) sulfides | Olefin metathesis |

| Intramolecular Cyclization | 3-halopropylphosphines and a sulfur source | Nucleophilic substitution |

| Multicomponent Reactions | Aldehydes, phosphines, and sulfur sources | One-pot assembly |

Exploration of Undiscovered Reactivity Pathways

The inherent ring strain of the four-membered this compound ring, combined with the reactivity of the P-C and S-C bonds, suggests a wealth of unexplored reaction pathways. While the reactivity of the isomeric 1,2-thiaphosphetanes has been studied, including pathways like retro-[2+2] cycloadditions and P-S bond cleavage, the 1,3-isomer is expected to exhibit distinct chemical behavior. researchgate.net

Future investigations should probe the thermal and photochemical stability of 1,3-thiaphosphetanes. Ring-opening reactions, initiated by nucleophiles, electrophiles, or radical species, could provide access to novel linear organophosphorus-sulfur compounds. A particularly interesting avenue is the radical ring-opening polymerization (rROP) of these heterocycles, which could yield unique poly(thiaphosphine)s with tunable properties. Computational studies have suggested that phosphetanes are promising candidates for rROP due to a favorable balance of ring strain and transition state stability. researchgate.net

The phosphorus atom in the this compound ring can exist in different oxidation states (P(III) or P(V)) and coordination environments, each offering different reactivity profiles. Exploring the oxidation, reduction, and coordination chemistry of this system will be crucial to unlocking its full synthetic potential.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is a powerful tool for guiding synthetic efforts and understanding reaction mechanisms. For the this compound system, advanced computational modeling will be indispensable for predicting fundamental properties and exploring potential reactivity before embarking on challenging laboratory work.

Detailed quantum-chemical computations, such as Density Functional Theory (DFT) and ab initio methods (e.g., MP2), can provide deep insights. thieme-connect.comresearchgate.net Such studies have already been applied to substituted this compound derivatives to analyze their conformation and vibrational spectra. For example, calculations on 3-chloro-1,3-thiaphosphetane 3-oxide and its 3-sulfide derivative have shown that the four-membered ring adopts a puckered conformation. researchgate.net

Future computational work should focus on:

Mapping Potential Energy Surfaces: To identify stable isomers, transition states, and reaction intermediates for various synthetic and reactive pathways. rsc.org

Predicting Spectroscopic Data: Calculating NMR chemical shifts, IR frequencies, and other spectroscopic parameters to aid in the characterization of newly synthesized compounds.

Evaluating Electronic Properties: Determining HOMO-LUMO gaps, charge distributions, and bond characteristics to predict reactivity and potential applications, for instance, in electronics or catalysis. researchgate.net

Table 2: Applications of Computational Modeling in this compound Research

| Computational Method | Application Area | Predicted Properties |

| DFT (e.g., B3LYP) | Structural Analysis | Ring puckering, bond lengths, bond angles |

| MP2 | Reaction Mechanisms | Transition state energies, reaction barriers |

| Time-Dependent DFT | Electronic Properties | HOMO-LUMO gap, electronic transitions |

| GIAO-NMR | Spectroscopic Prediction | 1H, 13C, and 31P NMR chemical shifts |

Integration into Materials Science

Phosphorus-containing materials often exhibit unique and desirable properties, and the incorporation of sulfur can further enhance their functionality. While direct applications of 1,3-thiaphosphetanes in materials science are yet to be realized, their structure suggests several promising future directions.

The most immediate potential lies in their use as building blocks for novel polymers. As mentioned, ring-opening polymerization could lead to polymers with a P-S-containing backbone, which may possess interesting properties such as high refractive indices, unique thermal stability, or metal-coordinating capabilities.

Furthermore, this compound derivatives could serve as:

Ligands for Metal Catalysts: The phosphorus atom can act as a Lewis base to coordinate with transition metals, potentially leading to new catalysts for various organic transformations.

Precursors for Nanomaterials: Pyrolysis or controlled decomposition of 1,3-thiaphosphetanes could be a route to phosphorus-sulfide nanomaterials with applications in electronics or energy storage.

Functional Additives: The presence of both phosphorus and sulfur might impart flame retardant or antioxidant properties when incorporated into other polymer matrices.

The development of synthetic methods for producing these heterocycles in larger quantities will be a critical prerequisite for exploring these material science applications. nih.gov

Studies of Chiral this compound Derivatives

Asymmetric catalysis is a cornerstone of modern organic synthesis, and the development of new chiral ligands is a constant pursuit. nih.govpnas.org Chiral phosphines, particularly those with stereogenic phosphorus centers (P-chiral), are a highly successful class of ligands. researchgate.netjst.go.jp

The this compound scaffold offers exciting opportunities for designing novel chiral P,S-ligands. Chirality can be introduced in several ways:

By using chiral starting materials to construct the ring.

Through substitution with chiral groups on the phosphorus or carbon atoms.